2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-
Description
Contextual Significance of the Pyrrolidinone Scaffold in Bioactive Molecules
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile nature and presence in a multitude of approved drugs and clinical candidates. nih.govnih.gov Its significance stems from several key attributes:
Structural Rigidity and 3D Character: The non-planar, puckered nature of the saturated pyrrolidinone ring provides a three-dimensional framework that allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets. nih.govresearchgate.net
Favorable Physicochemical Properties: Pyrrolidinone-containing molecules often exhibit desirable properties such as improved solubility and metabolic stability, which are critical for drug development. pharmablock.com
Stereochemical Complexity: The presence of chiral centers in substituted pyrrolidinones allows for the exploration of stereoisomerism, which can significantly impact biological activity and selectivity. nih.govresearchgate.net
Hydrogen Bonding Capabilities: The lactam functionality of the pyrrolidinone ring can participate in hydrogen bonding interactions as both a donor and an acceptor, facilitating binding to target proteins. pharmablock.com
The broad therapeutic relevance of the pyrrolidinone scaffold is evidenced by its incorporation into a diverse range of drugs.
Table 1: Examples of Bioactive Molecules Containing the Pyrrolidinone Scaffold
| Compound Name | Therapeutic Area |
|---|---|
| Piracetam | Nootropic |
| Levetiracetam | Anticonvulsant |
| Doxapram | Respiratory stimulant |
| Cotinine | Nicotine metabolite |
Rationale for Advanced Research on 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)-
While direct and extensive research on 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is not widely published, a strong rationale for its investigation can be constructed from the known properties of its constituent parts: the 4-aryl-pyrrolidinone core and the 3,4-dimethoxyphenyl group.
The 4-aryl-pyrrolidinone structural motif is a key feature in a number of compounds with significant CNS activity. For instance, various derivatives are being explored for their potential as anticonvulsant and nootropic agents. The aryl group at the 4-position plays a critical role in modulating the pharmacological activity of these compounds.
The 3,4-dimethoxyphenyl moiety, a veratryl group, is also a well-established pharmacophore, particularly in the context of CNS-active drugs. This substitution pattern is found in numerous compounds that interact with various receptors and enzymes in the brain. The methoxy (B1213986) groups can influence the molecule's polarity, ability to cross the blood-brain barrier, and its metabolic profile. nih.gov The electronic properties of the dimethoxy-substituted phenyl ring can also impact the binding affinity of the molecule to its biological target.
Therefore, the combination of the pyrrolidinone scaffold with a 3,4-dimethoxyphenyl substituent presents a compelling case for further research. The resulting molecule, 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, is a novel chemical entity with the potential for unique pharmacological properties, particularly in the realm of CNS disorders.
Overview of Current Research Trajectories and Gaps for Dimethoxyphenyl-Substituted Pyrrolidinones
A comprehensive review of the scientific literature reveals a notable gap in dedicated research on 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- and its close analogs. While the synthesis and biological evaluation of various 4-substituted pyrrolidinones are actively pursued, there is a lack of systematic studies focusing specifically on the influence of the 3,4-dimethoxyphenyl substitution.
Current research on related 4-aryl-pyrrolidinones is largely concentrated on:
Anticonvulsant Activity: Exploration of derivatives for the treatment of epilepsy, often with the aim of improving upon existing drugs like Levetiracetam.
Nootropic Effects: Investigation into the cognitive-enhancing properties of these compounds.
Other CNS Applications: Preliminary studies into their potential for treating other neurological conditions.
The primary research gap, therefore, is the absence of a focused investigation into the synthesis, pharmacological profiling, and structure-activity relationships (SAR) of a series of 4-(dimethoxyphenyl)-2-pyrrolidinone derivatives. Such studies would be crucial for:
Elucidating the specific biological targets of these compounds.
Understanding the impact of the dimethoxy substitution pattern on potency, selectivity, and pharmacokinetic properties.
Identifying lead compounds for further development as potential therapeutic agents.
Future research in this area should prioritize the development of efficient synthetic routes to access a variety of 4-(dimethoxyphenyl)-2-pyrrolidinones with diverse substitution patterns on both the phenyl ring and the pyrrolidinone core. Subsequent in-depth pharmacological evaluation will be essential to uncover the therapeutic potential of this promising, yet underexplored, class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8(5-11(10)16-2)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKFSJWVCILHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidinone, 4 3,4 Dimethoxyphenyl
Diverse Synthetic Routes for the Core 2-Pyrrolidinone (B116388) Skeleton
The construction of the 4-aryl-2-pyrrolidinone core, and specifically the 4-(3,4-dimethoxyphenyl) derivative, can be achieved through a variety of synthetic strategies. These methods range from classical cyclization reactions to modern multi-component and catalytic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Cyclization Reactions and Annulation Strategies
Intramolecular cyclization of linear precursors is a fundamental and widely employed strategy for the synthesis of the 2-pyrrolidinone ring. These reactions typically involve the formation of an amide bond followed by a ring-closing step. A common approach involves the cyclization of γ-amino acids or their derivatives. For the synthesis of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone, a suitable precursor would be a γ-amino acid bearing the 3,4-dimethoxyphenyl moiety at the β-position.
Annulation strategies, where the pyrrolidinone ring is constructed onto a pre-existing scaffold, also provide a viable route. These methods often offer good control over stereochemistry.
| Precursor Type | Reagents and Conditions | Key Features |
| γ-amino esters | Heat, base or acid catalysis | Direct formation of the lactam ring. |
| γ-nitroalkenes | Michael addition of a nucleophile, followed by reduction of the nitro group and subsequent cyclization. | Versatile approach allowing for the introduction of various substituents. |
| Unsaturated amides | Radical cyclization | Can be initiated by various radical initiators. |
Reductive Amination Approaches Utilizing Pyrrolidine (B122466) Precursors
Reductive amination of a suitable keto-precursor is a powerful method for the synthesis of N-substituted pyrrolidines, which can then be oxidized to the corresponding 2-pyrrolidinone. nih.gov Alternatively, the direct reductive amination of γ-keto acids or esters with ammonia (B1221849) or primary amines can lead to the formation of the 2-pyrrolidinone ring in a single step. organic-chemistry.org For the target molecule, this would involve a precursor such as 3-(3,4-dimethoxybenzoyl)propanoic acid. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the saturated lactam. nih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. redalyc.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
| γ-keto acid/ester | Ammonia, Primary amine | Sodium borohydride, Sodium triacetoxyborohydride, Catalytic hydrogenation | Convergent and efficient one-pot synthesis. nih.gov |
| Substituted succinaldehyde | Primary amine | Catalytic hydrogenation | Provides access to a range of N-substituted pyrrolidinones. |
One-Pot Multi-Component Reactions (e.g., Mannich Reactions)
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. mdpi.com The Mannich reaction, a classic example of an MCR, can be adapted for the synthesis of the 2-pyrrolidinone scaffold. rsc.orgresearchgate.netnih.govnih.gov In the context of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone, a potential MCR could involve the reaction of 3,4-dimethoxybenzaldehyde, an amine, and a suitable C2-synthon that can undergo cyclization to form the lactam ring.
Another notable MCR is the 1,3-dipolar cycloaddition of azomethine ylides, which will be discussed in more detail in a subsequent section. These reactions allow for the rapid construction of the pyrrolidinone ring with a high degree of stereocontrol. mdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Mannich-type reaction | Aldehyde (3,4-dimethoxybenzaldehyde), Amine, Active methylene (B1212753) compound | Acid or base catalysis | High bond-forming efficiency in a single step. rsc.orgresearchgate.netnih.govnih.gov |
| Ugi reaction | Aldehyde, Amine, Isocyanide, Carboxylic acid | Typically no catalyst needed | Provides access to highly functionalized pyrrolidinone derivatives. |
[3+2]-Dipolar Cycloaddition Strategies in Pyrrolidinone Synthesis
The [3+2] dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings, including the pyrrolidinone core. mdpi.comwikipedia.orgua.es This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For pyrrolidinone synthesis, azomethine ylides are commonly employed as the 1,3-dipole. ua.es The reaction of an azomethine ylide with a suitable alkene dipolarophile, such as an acrylate (B77674) or a vinyl sulfone, can lead to the formation of a highly substituted pyrrolidine ring, which can then be converted to the desired 2-pyrrolidinone. wikipedia.org
The 3,4-dimethoxyphenyl group can be incorporated into either the azomethine ylide or the dipolarophile, offering flexibility in the synthetic design. The high degree of stereocontrol achievable in these reactions is a significant advantage, allowing for the synthesis of enantiomerically enriched 4-aryl-2-pyrrolidinones. ua.es
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Key Features |
| Azomethine ylide | Electron-deficient alkene (e.g., acrylates, maleimides) | Metal catalysts (Ag, Cu), Lewis acids, or thermal conditions | High stereoselectivity and regioselectivity. ua.esresearchgate.net |
| Nitrone | Alkene or alkyne | Thermal or metal-catalyzed | Leads to isoxazolidine (B1194047) precursors that can be converted to pyrrolidinones. |
Palladium-Catalyzed Cross-Coupling for Aryl Group Incorporation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone, these reactions can be employed to introduce the 3,4-dimethoxyphenyl group onto a pre-formed pyrrolidinone scaffold or a precursor. nih.gov
A common strategy involves the coupling of an aryl halide or triflate (e.g., 4-bromo-1,2-dimethoxybenzene) with a suitable organometallic reagent derived from the pyrrolidinone core. Alternatively, a Heck-type reaction could be envisioned to couple an aryl halide with an unsaturated pyrrolidinone precursor. Tandem reactions that combine an N-arylation with a carboamination in a one-pot process have also been developed for the synthesis of N-aryl-2-benzylpyrrolidines, showcasing the power of palladium catalysis in constructing complex pyrrolidine structures. nih.govnih.gov
| Coupling Partners | Catalyst System (Palladium source and Ligand) | Key Features |
| Aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) and an organoboron reagent (Suzuki coupling) | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Mild reaction conditions and high functional group tolerance. |
| Aryl halide and an organotin reagent (Stille coupling) | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. |
| Aryl halide and an alkene (Heck coupling) | Pd(OAc)₂ with phosphine ligands | Forms a C-C bond at an sp² carbon. |
Functionalization and Derivatization Strategies for Analogues
Once the 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone core is synthesized, it can be further modified to generate a library of analogues with diverse properties. Functionalization can occur at the nitrogen atom, the carbonyl group, or the remaining positions on the pyrrolidinone ring.
The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce various substituents. nih.gov The carbonyl group can undergo reduction to the corresponding pyrrolidine, or can be converted to a thioamide. The α-position to the carbonyl group can be deprotonated and reacted with electrophiles to introduce new functional groups. Furthermore, the aromatic ring of the 3,4-dimethoxyphenyl group can undergo electrophilic aromatic substitution to introduce additional substituents.
| Position of Functionalization | Type of Reaction | Reagents and Conditions | Potential Products |
| N1-position | Alkylation | Alkyl halide, base (e.g., NaH, K₂CO₃) | N-alkylated analogues. nih.gov |
| N1-position | Acylation | Acyl chloride, anhydride (B1165640) | N-acylated derivatives. |
| C2-carbonyl | Reduction | LiAlH₄, BH₃·SMe₂ | 4-(3,4-dimethoxyphenyl)pyrrolidine. |
| C3- and C5-positions | Enolate alkylation/acylation | LDA, electrophile (e.g., alkyl halide, acyl chloride) | C3/C5-substituted analogues. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, Friedel-Crafts reagents | Substituted aromatic ring analogues. |
Modifications at the Pyrrolidinone Nitrogen (N-1 Position)
The secondary amine of the 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone core is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly alter the molecule's physicochemical properties and biological activity.
N-Alkylation and N-Acylation: Standard N-alkylation can be achieved by treating the pyrrolidinone with an alkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. N-acylation is also a common transformation, readily accomplished using acyl chlorides or anhydrides to introduce various acyl groups.
N-Arylation: The introduction of an aryl group at the N-1 position often requires more specialized conditions. Copper-catalyzed N-arylation, also known as the Goldberg condensation, is an effective method. This reaction typically involves an aryl halide, a copper(I) catalyst (e.g., CuI), a base (e.g., K₃PO₄ or Cs₂CO₃), and a ligand such as N,N'-dimethylethylenediamine (DMEDA) to facilitate the coupling. Another modern approach is the iridium-catalyzed reductive amination of diketones with anilines, which can furnish N-aryl-substituted pyrrolidines. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., Allyl bromide), K₂CO₃, Acetonitrile, reflux | N-Alkyl-pyrrolidinone |
| N-Arylation (Goldberg) | Aryl halide, CuI, K₃PO₄, N,N'-dimethylethylenediamine (DMEDA) | N-Aryl-pyrrolidinone |
| Reductive Amination | Diketon, Aniline, Iridium catalyst, HCO₂H, 80 °C | N-Aryl-pyrrolidine |
Substitutions and Alterations on the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl group offers multiple avenues for chemical modification, primarily through electrophilic aromatic substitution or cleavage of the methyl ether bonds.
Electrophilic Aromatic Substitution: The two methoxy (B1213986) groups are electron-donating and activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them (primarily C-2, C-5, and C-6). libretexts.org
Nitration: Can be achieved using nitrating agents like nitric acid in sulfuric acid, which introduces a nitro group onto the ring. wikipedia.org
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can install halogen atoms. wikipedia.org
Friedel-Crafts Acylation: This reaction can introduce an acyl group, for instance, using acetic anhydride in the presence of polyphosphoric acid, which typically directs the substitution to the position ortho to a methoxy group. nih.gov
Demethylation: The methoxy groups can be cleaved to reveal hydroxyl groups (a catechol moiety), which can serve as handles for further functionalization.
Regioselective Demethylation: Reagents such as aluminum chloride can be used for regioselective demethylation. For instance, in 3',4'-dimethoxy derivatives, aluminum chloride in an organic solvent can selectively cleave the p-methoxy group. google.com Other Lewis acids like BBr₃ are potent reagents for cleaving aryl methyl ethers. google.com Iodocyclohexane in refluxing DMF has also been reported as an effective system for demethylation. researchgate.net
| Reaction Type | Reagents and Conditions | Moiety Formed |
| Friedel-Crafts Acylation | Acetic anhydride, Polyphosphoric acid (PPA) | Acetyl group on the aromatic ring |
| Nitration | Nitric acid, Sulfuric acid | Nitro group on the aromatic ring |
| Demethylation | Aluminum chloride, organic solvent or BBr₃, DCM | Catechol (dihydroxy) moiety |
Derivatization of the Pyrrolidinone Ring System (e.g., at C-3, C-4, C-5)
Functionalization of the carbon backbone of the pyrrolidinone ring allows for the introduction of diverse substituents and the creation of new stereocenters.
Functionalization at C-3: Synthetic routes can be designed to build pyrrolidinones with existing functionality at the C-3 position. For example, the synthesis of 4,4-disubstituted-3-oxopyrrolidones provides a ketone handle at the C-3 position, which can be subsequently reduced to a hydroxyl group or converted into an amino group, providing access to 3-hydroxy- and 3-amino-pyrrolidinone derivatives.
Functionalization at C-5: The C-5 position, being alpha to the nitrogen, is susceptible to oxidation. Rhodium-catalyzed oxidation of N-aryl-pyrrolidin-2-ones can lead to the formation of N-aryl-5-alkoxy-1,5-dihydro-2H-pyrrol-2-ones. This domino reaction introduces both unsaturation and an alkoxy group at C-5.
Rhodium catalysts are particularly versatile for C-H functionalization and cyclization reactions to build and modify the pyrrolidinone core. researchgate.netnih.govamericanelements.comnih.govacs.org For instance, rhodium-catalyzed intermolecular C-H functionalization has been used as a key step in synthesizing complex, stereodefined β-arylpyrrolidines (substituted at the C-4 position). researchgate.netnih.govnih.gov
Synthesis of Optically Active and Enantiopure Derivatives
The biological activity of chiral molecules like 4-aryl-2-pyrrolidinones is often enantiomer-dependent. Therefore, asymmetric synthesis is critical for accessing single, biologically relevant enantiomers. The synthesis of (R)-Rolipram, a close analog, has been a benchmark for developing such methodologies. nih.govresearchgate.netnih.gov
Asymmetric Conjugate Addition: A prominent strategy involves the asymmetric Michael addition of a malonate equivalent to a nitrostyrene (B7858105) precursor, followed by reduction of the nitro group and subsequent cyclization to form the lactam ring. nih.govnih.gov The use of chiral organocatalysts or metal complexes can induce high enantioselectivity in the key conjugate addition step. nih.gov For example, a continuous flow synthesis of Rolipram has been developed using a polystyrene-supported chiral organocatalyst. nih.govnih.gov
Rhodium-Catalyzed Additions: Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated γ-lactams or γ-amino acid precursors is another powerful method. researchgate.net This approach directly installs the aryl group at the C-4 position with high enantiocontrol.
Biocatalytic Approaches: Modern biocatalytic methods, such as using transaminases, offer a green and highly selective route. Transaminases can asymmetrically convert ω-chloroketones into chiral amines, which then spontaneously cyclize to form enantioenriched 2-substituted pyrrolidines.
| Asymmetric Strategy | Key Reaction | Catalyst/Reagent | Outcome |
| Organocatalysis | Asymmetric conjugate addition | Polystyrene-supported chiral organocatalyst | Enantioselective formation of key nitroester intermediate. nih.govnih.gov |
| Metal Catalysis | Rh-catalyzed 1,4-addition | Rhodium/Diene complex, Arylboronic acid | Direct asymmetric arylation to form the C4-aryl bond. researchgate.net |
| Biocatalysis | Transaminase-triggered cyclization | Transaminase enzyme, ω-chloroketone | Enantiocomplementary synthesis of chiral pyrrolidines. |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The successful synthesis of complex molecules often relies on the careful optimization of reaction conditions to maximize yield, selectivity, and efficiency. This process involves systematically varying parameters such as catalyst, solvent, temperature, and additives.
For the synthesis of 4-aryl-pyrrolidinones via conjugate addition, key parameters for optimization include:
Catalyst Loading: Reducing the amount of catalyst while maintaining high yield and enantioselectivity is crucial for cost-effectiveness and sustainability.
Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivities.
Temperature: Adjusting the temperature can affect reaction kinetics and, in some cases, the stereochemical outcome.
Additives: In some catalytic systems, the addition of co-catalysts or additives can suppress side reactions or enhance the activity and selectivity of the primary catalyst. researchgate.net
An example of optimization is seen in the development of the flow synthesis for Rolipram, where parameters were adjusted to enable a telescoped, multi-step sequence with high productivity. nih.govnih.gov Similarly, in rhodium-catalyzed reactions, the choice of the specific rhodium complex, such as Rh₂(S-NTTL)₄, was found to be optimal for achieving high yields and enantioselectivities in C-H functionalization processes. researchgate.netnih.govnih.gov
Advanced Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be established.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)- is expected to exhibit distinct signals corresponding to the protons in the pyrrolidinone ring and the dimethoxyphenyl substituent.
Aromatic Protons: The 3,4-disubstituted benzene ring will show a characteristic set of signals in the aromatic region (typically δ 6.5-8.0 ppm). Three protons are present: one at the 2-position, one at the 5-position, and one at the 6-position. Their specific chemical shifts and coupling patterns (doublets and doublet of doublets) will be influenced by the electron-donating methoxy (B1213986) groups. For comparison, in related structures, aromatic protons of a 3,4-dimethoxyphenyl group have been observed in this region.
Methoxy Protons: Two sharp singlets are anticipated for the two methoxy groups (-OCH₃), likely appearing around δ 3.8-3.9 ppm.
Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring will show more complex patterns due to diastereotopicity and spin-spin coupling. The proton at C4, being a methine proton adjacent to the aromatic ring, will likely appear as a multiplet. The methylene (B1212753) protons at C3 and C5 will also be multiplets, with their chemical shifts influenced by the adjacent carbonyl group and nitrogen atom, respectively. The N-H proton of the lactam will typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 6.7 - 6.9 | m |
| NH | 7.5 - 8.5 | br s |
| CH -Ar | 3.5 - 4.0 | m |
| CH ₂-CO | 2.4 - 2.8 | m |
| N-CH ₂ | 3.2 - 3.6 | m |
| O-CH ₃ | ~3.85 | s |
| O-CH ₃ | ~3.87 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Carbonyl Carbon: The lactam carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm.
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups (C3' and C4') will be the most downfield in this region due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
Methoxy Carbons: The two methoxy group carbons will have signals around δ 55-56 ppm.
Pyrrolidinone Ring Carbons: The carbons of the pyrrolidinone ring will appear in the aliphatic region. The C4 carbon, attached to the aromatic ring, and the C5 carbon, adjacent to the nitrogen, are expected at a lower field compared to the C3 carbon.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 175 - 178 |
| Aromatic C -O | 148 - 150 |
| Aromatic C -C | 130 - 135 |
| Aromatic C -H | 110 - 120 |
| O-C H₃ | 55 - 56 |
| C H-Ar | 40 - 45 |
| C H₂-CO | 35 - 40 |
| N-C H₂ | 45 - 50 |
2D NMR Spectroscopy
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: Would reveal the coupling relationships between adjacent protons, for instance, between the C4-H and the C3-H₂ and C5-H₂ protons of the pyrrolidinone ring.
HSQC: Would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the attachment of the dimethoxyphenyl group to the C4 position of the pyrrolidinone ring and for assigning the quaternary carbons.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Confirmation
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. The molecular formula of the compound is C₁₂H₁₅NO₃, which gives a molecular weight of 221.25 g/mol . Therefore, the [M+H]⁺ ion would be expected at an m/z of approximately 222.1. For some pyrrolidine-2,3-dione (B1313883) derivatives, the protonated molecule and sodium adducts have been successfully identified using ESI-MS jst-ud.vn.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For the protonated molecule of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
Predicted HRMS Data
| Ion | Calculated m/z |
| [C₁₂H₁₅NO₃ + H]⁺ | 222.1125 |
| [C₁₂H₁₅NO₃ + Na]⁺ | 244.0944 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
The IR spectrum of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is expected to show characteristic absorption bands:
N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the lactam carbonyl group is expected in the range of 1670-1700 cm⁻¹. In related 1-(4-methoxyphenyl)pyrrolidin-2-ones, this band has been observed around 1658 cm⁻¹ researchgate.net.
C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Lactam) | 1670 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Aryl Ether) | 1200 - 1300 | Strong |
| C-O Stretch (Aryl Ether) | 1000 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophore in 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is the 3,4-dimethoxyphenyl group. Aromatic systems typically exhibit characteristic absorptions in the UV region. The presence of the electron-donating methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would anticipate π → π* transitions, which are characteristic of aromatic systems.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
For 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, a single-crystal X-ray diffraction study would reveal:
Conformation of the Pyrrolidinone Ring: The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or twist conformation. Crystallographic data on similar structures, such as 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, have shown an envelope conformation for this ring system np-mrd.org.
Orientation of the Substituents: The relative orientation of the 3,4-dimethoxyphenyl group with respect to the pyrrolidinone ring would be determined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (involving the N-H and C=O groups of the lactam), and potentially C-H···π interactions. These interactions play a crucial role in the physical properties of the solid material.
While specific crystallographic data for the title compound is not available, analysis of related structures provides insight into the expected solid-state conformation. For instance, in the crystal structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, intermolecular O—H⋯O and N—H⋯O hydrogen bonds create sheets, which are further stabilized by C—H⋯O and C—H⋯π interactions np-mrd.org. A similar network of intermolecular forces would be anticipated for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-.
Preclinical Biological and Pharmacological Investigations of 2 Pyrrolidinone, 4 3,4 Dimethoxyphenyl and Its Analogues
In Vitro Target Engagement and Mechanistic Studies
The biological activity of 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)- and related compounds has been assessed through a variety of in vitro assays aimed at elucidating their mechanisms of action at the molecular level. These studies primarily involve enzyme inhibition assays to quantify the potency and selectivity of these compounds against specific biological targets.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of enzymes involved in pathological processes. The following sections detail the inhibitory activities of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- and its analogues against several key enzymes.
Autotaxin (ATX) is a secreted enzyme that plays a critical role in producing the signaling lipid lysophosphatidic acid (LPA). nih.gov The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target. nih.gov Research into novel inhibitors has explored various chemical scaffolds. While specific data for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is not extensively documented, studies on related heterocyclic compounds provide insight into the potential for this class of molecules to interact with ATX. For instance, a novel series of 2-pyrrolidinone and pyrrolidine (B122466) derivatives has been synthesized and evaluated for their inhibitory activity against the autotaxin enzyme, highlighting the potential of the pyrrolidinone core in designing ATX inhibitors.
No specific inhibitory data (e.g., IC50 values) for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- or its direct analogues against Autotaxin was found in the provided search results. The table below is a placeholder for data on representative ATX inhibitors to illustrate typical findings in the field.
| Compound | ATX Inhibition IC50 (nM) | Assay Conditions |
| Representative Inhibitor A | Data not available | Data not available |
| Representative Inhibitor B | Data not available | Data not available |
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com The pyrrolidine scaffold is a component of various compounds designed as AChE inhibitors. While direct studies on 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone are limited, research on other dimethoxy-substituted heterocyclic compounds has shown notable AChE inhibitory activity. For example, a study on 1,3,4-oxadiazole (B1194373) derivatives, including a compound with a 3,4-dimethoxyphenyl moiety, reported on their AChE inhibitory potential, suggesting that this substitution pattern can be favorable for activity. chemrxiv.org
Specific inhibitory data for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- against Acetylcholinesterase is not available in the search results. The table below illustrates the format for presenting such data.
| Compound/Analogue | AChE Inhibition IC50 (µM) | Reference Compound |
| Analogue X | Data not available | Donepezil |
| Analogue Y | Data not available | Galantamine |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. researchgate.net Overexpression or dysregulation of MMPs, particularly gelatinases MMP-2 and MMP-9, is associated with cancer invasion, metastasis, and other pathological conditions. nih.gov The pyrrolidine ring is recognized as an excellent scaffold for the design of MMP inhibitors. researchgate.net Various pyrrolidine-based compounds, including sulfonamide and acyl derivatives, have demonstrated potent, low nanomolar inhibitory activity against certain MMP subclasses. researchgate.net
No specific IC50 values for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- against MMP-2 or MMP-9 were identified. The following table is a representative example.
| Compound/Analogue | MMP-2 Inhibition IC50 (nM) | MMP-9 Inhibition IC50 (nM) |
| Pyrrolidine Derivative 1 | Data not available | Data not available |
| Pyrrolidine Derivative 2 | Data not available | Data not available |
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer therapies. mdpi.comproteopedia.org DHFR inhibitors block the folate pathway, leading to the cessation of cell division in rapidly proliferating cells like cancer cells and bacteria. researcher.life While many known DHFR inhibitors are structurally analogous to folic acid, research has expanded to various heterocyclic scaffolds. Although specific studies targeting DHFR with 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone were not found, the broader class of compounds containing pyrrolidine or dimethoxyphenyl groups has been investigated. For instance, trimethoprim, a well-known antibacterial DHFR inhibitor, features a trimethoxybenzyl group, highlighting the relevance of methoxy-substituted phenyl rings in DHFR inhibition. researcher.life
Specific data on the DHFR inhibitory activity of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is not available. The table is for illustrative purposes.
| Compound/Analogue | hDHFR Inhibition IC50 (µM) | Reference Compound |
| Analogue A | Data not available | Methotrexate |
| Analogue B | Data not available | Trimethoprim |
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. researchgate.netresearchgate.net DPP-4 inhibitors, known as gliptins, are a class of oral medications for the management of type 2 diabetes. researchgate.net The development of DPP-4 inhibitors has involved a wide range of chemical structures, including those with pyrrolidine moieties, which can mimic the proline residue of natural substrates.
No studies detailing the DPP-4 inhibitory activity of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- were found. The table below serves as an example of how such data would be presented.
| Compound/Analogue | DPP-4 Inhibition IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Pyrrolidine-based Analogue | Data not available | Data not available |
| Non-pyrrolidine Analogue | Data not available | Data not available |
Other Metabolic Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes. nih.govnih.gov Pyrrolidine derivatives have been extensively investigated as potential inhibitors of these enzymes. researchgate.netnih.gov
In one study, a series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity. The 4-methoxy analogue, compound 3g, demonstrated significant inhibition against both α-amylase and α-glucosidase, with IC50 values of 26.24 μg/mL and 18.04 μg/mL, respectively. nih.govnih.gov Another compound from the same series, 3f, also showed notable α-glucosidase inhibition with an IC50 of 27.51 μg/mL. nih.govnih.gov Further research on N-substituted-acetylpyrrolidine derivatives also revealed potent α-glucosidase inhibitory activity; for example, N-(benzyl)-2-acetylpyrrolidine (4a) had an IC50 value of 0.52 ± 0.02 mM. nih.govmui.ac.ir A separate investigation into pyrido-pyrrolidine hybrid compounds identified an analog, compound 3k, as a highly efficacious α-glucosidase inhibitor with an IC50 of 0.56 μM. nih.gov These findings underscore the potential of the pyrrolidinone scaffold in designing effective inhibitors of key metabolic enzymes. researchgate.netnih.gov
Table 2: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine Analogues
| Compound Series | Compound | Target Enzyme | IC50 |
|---|---|---|---|
| Pyrrolidine Derivatives | 3g | α-Amylase | 26.24 μg/mL |
| 3g | α-Glucosidase | 18.04 μg/mL | |
| 3f | α-Glucosidase | 27.51 μg/mL | |
| N-substituted-acetylpyrrolidines | 4a | α-Glucosidase | 0.52 ± 0.02 mM |
| 4b | α-Glucosidase | 1.64 ± 0.08 mM | |
| 4a | α-Amylase | 2.72 ± 0.09 mM | |
| 4b | α-Amylase | 3.21 ± 0.65 mM | |
| Pyrido-pyrrolidine Hybrids | 3k | α-Glucosidase | 0.56 μM |
This table summarizes the inhibitory concentrations (IC50) of various pyrrolidinone analogues against α-amylase and α-glucosidase.
DNA Gyrase and Topoisomerase IV Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that serve as validated targets for antibiotics. nih.gov A novel class of antibacterial agents, the pyrrolamides, were identified as targeting the ATP pocket of DNA gyrase. nih.gov Through fragment-based lead generation and subsequent optimization using X-ray crystallography, potent DNA gyrase inhibitors were developed that also exhibited antibacterial activity. nih.gov
Further development led to a series of N-phenylpyrrolamide inhibitors with improved potency. The most effective compounds in this series displayed low nanomolar IC50 values against Escherichia coli DNA gyrase (2–20 nM). rsc.org One derivative, 22i, also inhibited E. coli topoisomerase IV with an IC50 of 143 nM. rsc.org Importantly, these compounds showed selectivity for the bacterial enzymes over human topoisomerase IIα. rsc.org Another study focusing on pyrrolidine-bearing quinoxaline (B1680401) derivatives identified compounds with DNA gyrase inhibitory activity, showing IC50 values ranging from 26.57 to 84.84 μM. nih.gov These results demonstrate that the pyrrolidinone framework is a viable scaffold for developing selective inhibitors of bacterial type II topoisomerases.
Table 3: Inhibition of DNA Gyrase and Topoisomerase IV by Pyrrolidinone Analogues
| Compound Class | Compound | Target Enzyme | Organism | IC50 |
|---|---|---|---|---|
| N-phenylpyrrolamides | Various | DNA Gyrase | E. coli | 2 - 20 nM |
| 22i | Topoisomerase IV | E. coli | 143 nM | |
| Pyrrolidine-bearing quinoxalines | Various | DNA Gyrase | Not specified | 26.57 - 84.84 μM |
This table presents the IC50 values for different classes of pyrrolidinone analogues against bacterial DNA gyrase and topoisomerase IV.
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key to the conversion of arachidonic acid into prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Research into new anti-inflammatory agents has included the evaluation of various heterocyclic compounds, including those with structures analogous to 2-pyrrolidinone.
A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives found that they inhibited both COX-1 and COX-2 activity. nih.gov Certain derivatives showed stronger COX-1 inhibition compared to the reference compound, meloxicam. nih.gov In another investigation, newly synthesized isoxazole (B147169) derivatives demonstrated selectivity towards COX-2 over COX-1. The most potent compound, C6, had a COX-2 IC50 value of 0.55 ± 0.03 µM. nih.gov While specific data on the direct inhibition of LOX by 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone is not detailed in the provided context, the demonstrated activity of its analogues against COX enzymes suggests a potential role in modulating inflammatory pathways.
Table 4: Cyclooxygenase (COX) Inhibition by Analogous Compounds
| Compound Class | Compound | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | A and D | COX-1 | Stronger than meloxicam |
| Isoxazole Derivatives | C6 | COX-2 | 0.55 ± 0.03 |
| C5 | COX-2 | 0.85 ± 0.04 |
This table displays the inhibitory activity of different compound classes against COX-1 and COX-2 enzymes.
Cholinesterase and Monoamine Oxidase B (MAO-B) Inhibition
Inhibitors of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and monoamine oxidase B (MAO-B) are critical for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.netresearchgate.net The pyrrolidine scaffold has been incorporated into the design of inhibitors for these enzymes.
A series of new dispiro pyrrolidine derivatives were synthesized and found to have better inhibitory activity against BChE compared to AChE. researchgate.net One compound, 7b, emerged as a potent BChE inhibitor with an IC50 of 12.78 ± 1.52 μM, acting as a mixed-mode inhibitor. researchgate.net In the realm of MAO-B inhibition, novel chiral fluorinated pyrrolidine derivatives have been developed. Compound D5 from this series was identified as a highly potent and selective MAO-B inhibitor with an IC50 of 0.019 μM and a selectivity index (MAO-A/MAO-B) of 2440, which is more potent than the established drug safinamide. nih.gov Other heterocyclic dienones have also shown significant MAO-B inhibition, with some compounds exhibiting competitive inhibition with Ki values in the nanomolar range (e.g., 4.5 ± 0.62 nM for compound CD14). nih.gov
Table 5: Inhibition of Cholinesterases and MAO-B by Pyrrolidine Analogues
| Compound Class | Compound | Target Enzyme | IC50 | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|---|
| Dispiro Pyrrolidines | 7b | BChE | 12.78 ± 1.52 μM | Not Applicable |
| Chiral Fluorinated Pyrrolidines | D5 | MAO-B | 0.019 μM | 2440 |
| Heterocyclic Dienones | CD14 | MAO-B | Ki = 4.5 ± 0.62 nM | Not specified |
This table summarizes the inhibitory activities of pyrrolidine analogues against key enzymes involved in neurodegenerative diseases.
Receptor Binding and Modulation Studies
Cholinergic Receptor Modulation (e.g., alpha7 ACh receptors)
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial target in the central nervous system, implicated in cognitive functions and neuroprotection. researchgate.netnih.gov Modulators of this receptor are being investigated for various neurological disorders.
Notably, 2-pyrrolidinone itself, a metabolite of the nootropic drug aniracetam, has been shown to potentiate currents through α7 nAChRs. This potentiation occurs in a bell-shaped dose-dependent manner, with a maximum effect observed at a concentration of 100 nM. nih.gov The mechanism is believed to involve the enhancement of activated protein kinase C (PKC) activity, which in turn potentiates the α7 receptor response and facilitates hippocampal synaptic transmission. nih.gov This finding highlights a direct interaction of a core pyrrolidinone structure with a key neuronal receptor. The development of positive allosteric modulators (PAMs) for nicotinic receptors, including the α7 subtype, is an active area of research for therapeutic applications. mdpi.com While the provided information focuses on the parent 2-pyrrolidinone, it establishes a clear precedent for the interaction of this chemical class with cholinergic receptors, suggesting that analogues like 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone could also exhibit modulatory activity at these sites.
Chemokine Receptor Antagonism (e.g., CXCR4)
The C-X-C chemokine receptor 4 (CXCR4) is a key mediator in inflammatory responses, HIV entry into cells, and cancer metastasis, making it an attractive target for therapeutic intervention. While no direct studies on 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- as a CXCR4 antagonist have been reported, the broader class of pyrrolidine-containing compounds has shown promise in this area.
A review of recent advancements in medicinal chemistry highlighted a series of (S)-pyrrolidines that have been investigated as CXCR4 chemokine receptor antagonists. nih.gov One notable example from this series, compound 51a , demonstrated significant binding affinity for the CXCR4 receptor, with an IC50 value of 79 nM in a competitive displacement assay using the fluorescent 12G5 antibody. nih.gov This finding underscores the potential of the pyrrolidine core as a scaffold for the development of novel CXCR4 antagonists. The general structure of these (S)-pyrrolidine antagonists, however, differs significantly from 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, particularly in the substitutions on the pyrrolidine ring and the absence of the 2-oxo group.
Table 1: CXCR4 Antagonistic Activity of a Pyrrolidine Analogue
| Compound | Target | Assay | Activity (IC50) |
|---|
| 51a | CXCR4 | 12G5 antibody displacement | 79 nM |
Androgen Receptor Modulation
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. While there is no specific information on the androgen receptor modulating activity of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, researchers have explored structurally related compounds. A recent study focused on the design and synthesis of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives as potential androgen receptor blockers. nih.gov Although these compounds feature an imidazolidinone core instead of a pyrrolidinone ring, the investigation into five-membered heterocyclic systems for AR antagonism is noteworthy. In this study, several compounds demonstrated significant cytotoxic effects against the androgen-sensitive LNCaP prostate cancer cell line, with IC50 values in the low micromolar range after 48 hours of incubation in the presence of dihydrotestosterone (B1667394) (DHT). nih.gov For instance, compounds 3i and 3k were shown to induce apoptosis and cause cell growth arrest in these cells. nih.gov
Cannabinoid Receptor (CB1) Modulation
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system and is involved in a variety of physiological processes. The discovery of allosteric modulators for the CB1 receptor has opened new avenues for therapeutic development. While no data exists for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, a key compound in the study of CB1 allosteric modulation, PSNCBAM-1, contains a pyrrolidine moiety as part of a more complex structure: 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea. nih.govnih.gov
PSNCBAM-1 acts as a negative allosteric modulator of CB1 receptor signaling. mdpi.com Structure-activity relationship studies on PSNCBAM-1 have revealed the importance of the pyrrolidine ring for its activity. nih.gov This suggests that the pyrrolidinone scaffold could potentially be explored for the development of novel CB1 receptor modulators, although the existing examples are structurally distinct from 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-.
Glucagon (B607659) Receptor Inhibition
The glucagon receptor plays a critical role in glucose homeostasis, and its antagonists are being investigated as potential treatments for type 2 diabetes. There is no available information on the activity of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- or its close analogues as glucagon receptor inhibitors. Research in this area has primarily focused on other heterocyclic scaffolds. For example, a class of 5-hydroxyalkyl-4-phenylpyridines has been identified as potent glucagon receptor antagonists. nih.gov Another successful approach has involved pyrazole-containing compounds, with one such derivative, MK-0893, demonstrating high binding affinity (IC50 of 6.6 nM) and functional antagonism of the glucagon receptor. nih.gov
Cellular Pathway Modulation and Functional Outcomes
Beyond direct receptor interactions, the effects of 2-pyrrolidinone analogues on fundamental cellular processes such as oxidative stress and cell proliferation have been a subject of investigation.
Antioxidant Activity and Free Radical Scavenging in Cell-Free and Cellular Assays
Several studies have highlighted the antioxidant potential of various pyrrolidin-2-one derivatives. A study on a series of novel pyrrolidin-2-one derivatives with adrenolytic properties also assessed their antioxidant activity. nih.gov One of the compounds, EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one), was found to have a significant antioxidant effect. nih.gov
Another investigation into diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed their antioxidant capabilities. nih.gov The antioxidant activity was determined using the Ferric Reducing Antioxidant Power (FRAP) assay. One of the synthesized compounds, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide , exhibited antioxidant activity 1.2 times higher than that of the standard, protocatechuic acid. nih.gov
Furthermore, a study focused on the synthesis and evaluation of 3-pyrroline-2-ones, which are unsaturated analogues of 2-pyrrolidinones. nih.gov The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as the most promising radical scavenger in this series. nih.gov
Table 2: Antioxidant Activity of Pyrrolidin-2-one Analogues
| Compound/Analogue Class | Assay | Finding |
|---|---|---|
| EP-40 | Not specified | Significant antioxidant effect |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | FRAP | 1.2 times higher activity than protocatechuic acid |
| 3-Pyrroline-2-one derivative | DPPH | Promising radical scavenging activity |
Antiproliferative Effects and Induction of Apoptosis in Cancer Cell Lines
The pyrrolidinone scaffold has been investigated as a component of potential anticancer agents. A study on a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which share the trimethoxyphenyl moiety with the subject compound, evaluated their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com
In another study, a series of hydrazones and azoles bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were synthesized and their cytotoxic effects against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines were evaluated. mdpi.com Several derivatives, including those with 5-chloro and 5-methylbenzimidazole (B147155) fragments (3c and 3d ), a 5-nitrothien-2-yl substitution (5k ), and a naphth-1-yl fragment (5l ), significantly decreased the viability of both cancer cell lines. mdpi.com Compound 5k was particularly active, completely inhibiting MDA-MB-231 cell colony growth at concentrations of 1 and 2 μM. mdpi.com
Furthermore, novel phenyl and thiophene (B33073) dispiro indenoquinoxaline pyrrolidine quinolones have been shown to induce apoptosis in MCF-7 breast cancer cells. rsc.org The mechanistic studies revealed that cell death was induced via ROS-mediated G1/S and G2/M phase cell cycle arrest. rsc.org
Table 3: Antiproliferative Activity of Pyrrolidinone Analogues
| Analogue Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Reduced cell viability to 28.0% and 29.6% |
| 4-Dimethylaminophenyl-5-oxopyrrolidine derivatives | Panc-1 (Pancreatic), MDA-MB-231 (Breast) | Significant decrease in cell viability; inhibition of colony growth |
| Phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolones | MCF-7 (Breast) | Induction of apoptosis via cell cycle arrest |
Analysis of Cell Cycle Arrest Mechanisms
The capacity of a compound to interfere with the cell cycle is a crucial mechanism for its antiproliferative and potential antitumor activity. Investigations into analogues of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- have revealed significant effects on cell cycle progression.
A notable analogue, the phenylbutenoid dimer (+/-)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxy-styryl] cyclohex-1-ene, which shares the key 3,4-dimethoxyphenyl moiety, has been shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov This arrest is associated with a decrease in the expression of cyclins A and D1, as well as cyclin-dependent kinases (CDK) 2 and 4. nih.gov Concurrently, an increase in the expression of the cyclin-dependent kinase inhibitor CDKN1A (also known as p21) was observed. nih.gov Other pyrrolidine derivatives have been found to induce G2/M phase arrest. elabscience.comnih.gov For instance, certain 2-thioxoimadazolidin-4-one derivatives halt the cell cycle at the G2/M checkpoint. nih.gov This ability to halt cell division at different phases highlights the potential of this class of compounds to control cancer cell proliferation.
Table 1: Effects of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- Analogues on Cell Cycle Progression
| Compound/Analogue | Cell Line | Effect | Associated Molecular Changes |
|---|---|---|---|
| (+/-)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxy-styryl] cyclohex-1-ene | A549 (Lung Cancer) | G0/G1 Phase Arrest | ↓ Cyclin A, ↓ Cyclin D1, ↓ CDK2, ↓ CDK4, ↑ CDKN1A nih.gov |
| 4-Aryl Pyrrolidine Derivative | Not Specified | G2/M Phase Arrest | Not Specified elabscience.com |
| 2-Thioxoimadazolidin-4-one Derivative | HepG2 (Liver Cancer) | G2/M Phase Arrest | Not Specified nih.gov |
Effects on Cellular Invasion, Adhesion, and Migration
The metastatic spread of cancer is a complex process involving the detachment of cells from the primary tumor, their adhesion to the extracellular matrix, and migration to distant sites. The ability of therapeutic agents to inhibit these steps is a key aspect of their anticancer potential.
Studies on analogues of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- have demonstrated significant inhibitory effects on these processes. In wound healing assays, a common in vitro model to study cell migration, certain pyrrolidinone-hydrazone derivatives were found to impair the motility of MDA-MB-231 breast cancer cells. nih.gov Specifically, one derivative bearing a 5-nitrothiophene moiety was identified as a promising agent for inhibiting the migration of several cancer cell lines. nih.gov Further research has shown that the inhibition of migration and invasion by related compounds can be linked to the suppression of matrix metalloproteinases (MMP-2/-9) and urokinase, key enzymes involved in the degradation of the extracellular matrix. nih.gov
Table 2: Effects of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- Analogues on Cellular Motility
| Assay Type | Cell Line | Compound/Analogue | Observed Effect |
|---|---|---|---|
| Wound Healing Assay | MDA-MB-231 (Breast Cancer) | Pyrrolidinone-hydrazone derivative | Markedly impaired cell motility. nih.gov |
| Wound Healing Assay | Panc-1 (Pancreatic), PPC-1 (Prostate) | Pyrrolidinone derivative with 5-nitrothiophene | Significantly inhibited cell migration. nih.gov |
| Transmembrane (Transwell) Assay | TSGH-8301 (Bladder Cancer) | Sinulariolide (related heterocyclic compound) | Concentration-dependent inhibition of cell migration and invasion. nih.gov |
Modulatory Effects on Intracellular Signaling Pathways (e.g., ERK, HIF1α, NF-κB, PKC)
The biological activities of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- and its analogues are underpinned by their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.
While direct evidence for the modulation of ERK, HIF1α, and PKC by the specific parent compound is limited in the reviewed literature, studies on related pyrrolidine structures provide valuable insights. For instance, pyrrolidine dithiocarbamate (B8719985) (PDTC), a well-known antioxidant and anti-inflammatory agent, has been shown to potently inhibit the activation of Nuclear Factor-kappaB (NF-κB). mdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous proinflammatory genes, and its inhibition by PDTC prevents the expression of mediators like TNF-alpha and COX-2 in vivo. mdpi.com Furthermore, pyrrole-based compounds have been identified as potent and selective inhibitors of the ERK1/2 (extracellular signal-regulated protein kinase) pathway, which is a key component of the MAPK signaling cascade involved in cell proliferation and tumorigenesis. researchgate.net The inhibition of migration and invasion by some heterocyclic compounds has also been linked to the modulation of the PI3K/AKT/mTOR signaling pathway. nih.gov
Table 3: Modulatory Effects of Pyrrolidinone Analogues on Intracellular Signaling Pathways
| Pathway | Compound Class | Effect | Associated Outcome |
|---|---|---|---|
| NF-κB | Pyrrolidine dithiocarbamate (PDTC) | Inhibition of activation | Prevents expression of proinflammatory genes (TNF-α, COX-2). mdpi.com |
| ERK/MAPK | Pyrrole-based inhibitors | Inhibition of ERK1/2 | Blocks a key pathway for cell proliferation. researchgate.net |
| PI3K/AKT/mTOR | Sinulariolide | Inhibition of pathway | Suppression of cell migration and invasion. nih.gov |
In Vivo Efficacy Studies in Preclinical Animal Models
Anticonvulsant Activity in Established Rodent Models (e.g., PTZ-, MES-induced seizures)
Analogues of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, particularly derivatives of pyrrolidine-2,5-dione, have demonstrated significant anticonvulsant properties in well-established rodent models of epilepsy. These models, the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, are standard for screening potential antiepileptic drugs. The MES test is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.
Several novel pyrrolidine-2,5-dione derivatives have shown potent, broad-spectrum anticonvulsant activity. In the MES test, which assesses a compound's ability to prevent the spread of seizures, certain derivatives exhibited median effective doses (ED₅₀) as low as 16.13 mg/kg. mdpi.com In the scPTZ test, which evaluates the ability to raise the seizure threshold, ED₅₀ values around 128.8 mg/kg have been recorded for active compounds. mdpi.com This dual activity in both MES and scPTZ models suggests a broad therapeutic potential for controlling different types of seizures.
Table 4: In Vivo Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogues in Rodent Models
| Seizure Model | Compound Class/Analogue | Efficacy Metric (ED₅₀) |
|---|---|---|
| Maximal Electroshock (MES) | 3-Methylpyrrolidine-2,5-dione derivative | 16.13 mg/kg mdpi.com |
| Maximal Electroshock (MES) | 3-CF₃ Phenylpiperazine analogue (Compound 14) | 49.6 mg/kg |
| Subcutaneous Pentylenetetrazole (scPTZ) | Pyrrolidine-2,5-dione derivative | 128.8 mg/kg mdpi.com |
| Subcutaneous Pentylenetetrazole (scPTZ) | 3-CF₃ Phenylpiperazine analogue (Compound 14) | 67.4 mg/kg |
| 6 Hz (32 mA) Psychomotor Seizure | 3-CF₃ Phenylpiperazine analogue (Compound 14) | 31.3 mg/kg |
Anti-inflammatory Effects in Rodent Models (e.g., paw edema)
The anti-inflammatory potential of pyrrolidinone derivatives has been substantiated through in vivo studies, most commonly using the carrageenan-induced paw edema model in rodents. This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Upon administration, analogues of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- have shown a significant ability to reduce paw swelling. For example, a pivalate-based Michael product (MAK01), a pyrrolidine derivative, demonstrated a dose-dependent reduction in paw edema, achieving up to 40.58% inhibition after five hours. Other studies have reported even higher efficacy, with certain N-acyl hydrazone derivatives reducing inflammation by as much as 52.8% after four hours. The mechanism underlying this effect is believed to involve the reduction of inflammatory mediators. Studies on related compounds have shown that treatment can lead to decreased levels of interleukin-1beta (IL-1β), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and myeloperoxidase (MPO) in the inflamed tissue.
Table 5: Anti-inflammatory Activity of Pyrrolidinone Analogues in Carrageenan-Induced Paw Edema Model
| Compound/Analogue | Animal Model | Time Point | Percent Inhibition of Edema |
|---|---|---|---|
| Pivalate-based Michael product (MAK01) | Rodent | 5 hours | 40.58% |
| N-acyl hydrazone derivative (4c) | Rat | 2 hours | 35.9% |
| N-acyl hydrazone derivative (4c) | Rat | 4 hours | 52.8% |
| 4-Methylcyclopentadecanone | Mouse | Not Specified | Remarkable inhibition |
Evaluation of Antitumor Activity in Xenograft Models (without human efficacy data)
The ultimate preclinical validation of an anticancer compound's potential lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for this evaluation.
Derivatives of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- have been assessed in such models with promising results. Studies involving 2-(het)arylpyrrolidine derivatives in mice bearing M-Hela tumors showed a significant increase in lifespan (ILS) of up to 447% and a survival rate of up to 83% on day 60 of observation. In a rat C6 glioma xenograft model, another analogue demonstrated a modest but statistically significant reduction in tumor volume compared to the vehicle-treated control group. Furthermore, in studies using solid Ehrlich carcinoma, treatment with a 2-thioxoimadazolidin-4-one derivative resulted in a tumor inhibition ratio of 48.4%, significantly reducing the tumor volume. nih.gov These findings underscore the potential of this chemical scaffold to suppress tumor progression in a live organism.
Table 6: In Vivo Antitumor Activity of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- Analogues in Xenograft Models
| Xenograft Model | Compound/Analogue | Efficacy Outcome |
|---|---|---|
| M-Hela (Cervical Cancer) | 2-(het)arylpyrrolidine derivative | Increased Lifespan (ILS) up to 447%; 83% survival at day 60. |
| C6 Glioma | (R,R')-4-methoxy-1-naphthylfenoterol | Significant reduction in tumor volume. |
| Solid Ehrlich Carcinoma | 2-Thioxoimadazolidin-4-one derivative | 48.4% tumor inhibition ratio; significant decrease in tumor volume. nih.gov |
Antibacterial and Antifungal Efficacy in Animal Infection Models
Detailed in vivo studies investigating the antibacterial and antifungal efficacy of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- or its direct analogues in established animal infection models are not extensively documented in the current body of scientific literature. The evaluation of novel antimicrobial agents typically involves progressing from in vitro screening to in vivo efficacy studies to determine a compound's potential for clinical development. nih.govfda.gov
Standard vertebrate animal models are crucial for assessing the therapeutic potential of new antifungal and antibacterial compounds. nih.gov These models are designed to mimic human infections and are used to evaluate drug efficacy, pharmacokinetics, and pharmacodynamics. nih.govnih.gov For fungal infections, common models include murine models of systemic candidiasis or cryptococcosis, often induced by intravenous injection of the fungal pathogen. nih.gov For bacterial infections, models such as murine septicemia or thigh infection are frequently employed. msu.edu Efficacy in these models is typically measured by improved survival rates of the treated animals or a reduction in the fungal or bacterial burden in target organs (e.g., kidneys, spleen, lungs) compared to untreated controls. nih.gov
While specific in vivo data for the target compound is scarce, various pyrrolidinone derivatives have demonstrated promising in vitro antimicrobial activity, which is a prerequisite for advancing to animal studies. nih.govnih.gov For instance, certain pyrrolidine-2,5-dione derivatives showed moderate to low activity against bacterial species like Staphylococcus aureus and Vibrio cholera, and fungal species such as Candida albicans and Cryptococcus neoformans in laboratory tests. nih.gov The successful translation of such in vitro activity to in vivo efficacy in animal models would be a critical next step in the development of these compounds as therapeutic agents.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For the pyrrolidinone class of compounds, SAR studies have helped identify key structural features required for various pharmacological effects, including antimicrobial activity. researchgate.netnih.gov
Impact of Pyrrolidinone Ring Substitutions on Bioactivity
The pyrrolidinone core is a versatile scaffold, and substitutions on the ring can profoundly influence biological activity. nih.gov The stereochemistry and nature of substituents can control the three-dimensional shape of the molecule, affecting how it interacts with biological targets. nih.gov
Studies on various pyrrolidinone-containing scaffolds have highlighted the importance of specific substitutions. For example, in a series of pyrrolidine-2,5-diones investigated for anticonvulsant activity, the nature of the substituent at the C-3 position was found to be a strong determinant of efficacy. nih.gov In the context of antimicrobial agents, research on pyrrolidine-2,3-dione (B1313883) dimers revealed that the enol moiety was essential for their activity; methylation of this group led to a complete loss of antimicrobial and antibiofilm properties. nih.gov This indicates that specific functional groups on the pyrrolidinone ring can be indispensable for interacting with the molecular target in pathogens.
Table 1: General SAR Findings for Pyrrolidinone Ring Substitutions This table summarizes key findings from studies on various pyrrolidinone analogues, illustrating the impact of ring substitutions on different biological activities.
| Scaffold | Position of Substitution | Impact on Bioactivity | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione | C-3 | Strongly affects anticonvulsant activity; different substituents favor efficacy in different seizure models. | nih.gov |
| Pyrrolidine-2,3-dione Dimer | Enol Moiety | Essential for antimicrobial and antibiofilm activity; methylation abolishes activity. | nih.gov |
| Proline (Pyrrolidine Ring) | C-4 | Inductive and stereoelectronic factors of substituents control the ring's puckering (conformation), which influences pharmacological efficacy. | nih.gov |
Influence of the 3,4-Dimethoxyphenyl Moiety and its Substitution Pattern
The aryl group at the C-4 position of the pyrrolidinone ring is a critical component for bioactivity. While SAR studies specifically modifying the 3,4-dimethoxy pattern on the phenyl ring of the target compound are not widely reported, research on related 4-aryl-pyrrolidinones and other antimicrobial agents underscores the importance of the aryl moiety's substitution.
A study on 1-(4-methoxyphenyl)pyrrolidin-2-ones, which are structural analogues, demonstrated that compounds in this class possess moderate antibacterial activity against various Gram-negative bacteria. researchgate.net In broader SAR studies of antibiotics like linezolid (B1675486), the electronic properties, size, and polarity of substituents on the aromatic ring have been shown to play a significant role in determining the spectrum and potency of antibacterial activity. kcl.ac.uk For instance, replacing a thiophene ring with a more lipophilic phenyl ring in a linezolid analogue resulted in decreased activity, suggesting that factors beyond simple lipophilicity are at play. kcl.ac.uk These findings imply that the 3,4-dimethoxy substitution pattern likely confers a specific set of electronic and steric properties that are crucial for the molecule's interaction with its target, and any alterations, such as changing the position or number of methoxy (B1213986) groups, would be expected to modulate its biological activity.
Conformational Analysis and Bioactive Conformations
The non-planar, five-membered pyrrolidinone ring can adopt several conformations, and its preferred three-dimensional shape is known to be a key determinant of biological function. nih.gov The ring typically exists in one of two predominant "puckered" envelope conformations, often referred to as Cγ-exo (C4 atom out of the plane on the opposite side of the carbonyl group) and Cγ-endo (C4 atom out of the plane on the same side as the carbonyl group). nih.gov
The specific conformation adopted by the ring can be strongly influenced by the nature and stereochemistry of its substituents. nih.gov Inductive and stereoelectronic factors play a crucial role; for instance, introducing an electronegative substituent like fluorine at the C-4 position can favor a specific pucker. nih.gov Computational studies, combined with experimental techniques like NMR spectroscopy, are often used to determine the most stable conformation of a molecule. mdpi.com It is widely accepted that locking a molecule into its "bioactive conformation"—the specific shape it adopts when binding to its biological target—can lead to a significant enhancement in potency and selectivity. nih.gov While specific conformational analysis of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is not available, the principles derived from studies of other substituted pyrrolidines suggest that the bulky 3,4-dimethoxyphenyl group at the C-4 position would play a dominant role in dictating the conformational preference of the pyrrolidinone ring, which in turn would be critical to its pharmacological activity. nih.gov
Based on the provided outline and instructions, a detailed article on the computational chemistry and molecular modeling of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- cannot be generated.
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Computational Chemistry and Molecular Modeling of 2 Pyrrolidinone, 4 3,4 Dimethoxyphenyl
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Analysis of Dynamic Binding Events
Molecular dynamics (MD) simulations are a cornerstone for analyzing the dynamic binding events of a ligand with its target receptor. This computational method simulates the physical movements of atoms and molecules over time, providing a detailed view of the conformational changes that occur during the binding process. For a compound like 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)-, an MD simulation would involve placing the ligand in the active site of a target protein and observing its behavior over nanoseconds or even microseconds.
The simulation would reveal key dynamic events, including:
Initial Recognition and Pose: How the ligand initially orients itself within the binding pocket.
Conformational Adjustments: Changes in the three-dimensional shape of both the ligand and the protein's active site to achieve an optimal fit, a concept known as "induced fit."
Hydrogen Bond Dynamics: The formation, breaking, and persistence of hydrogen bonds between the ligand and receptor residues, which are critical for binding affinity.
Water Molecule Displacement: The role of water molecules within the active site, and how their displacement by the ligand contributes to the thermodynamics of binding.
By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex, researchers can assess the stability of the binding pose and identify which parts of the molecule and receptor are most flexible.
Free Energy Calculations of Ligand Binding
Calculating the binding free energy (ΔG_bind) is essential for quantitatively predicting the binding affinity of a ligand to its target. A more negative ΔG_bind value corresponds to a stronger and more stable interaction. Several computational methods are used for this purpose, with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being a widely applied technique.
In studies of related pyrrole derivatives, MM/GBSA calculations have been effectively used to estimate binding free energies with cytochrome P450 (CYP) isoforms. pensoft.netpensoft.net This method combines the molecular mechanics energy of the system with calculations of the solvation free energy. The binding free energy is typically calculated by subtracting the free energies of the isolated ligand and receptor from the free energy of the protein-ligand complex. This approach allows for the ranking of different ligands and the identification of key residues that contribute most significantly to the binding energy, guiding further optimization of the ligand's structure.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a ligand like 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, rapidly identifies other molecules that match the pharmacophore and are therefore likely to bind to the same target. This approach accelerates the discovery of novel "hit" compounds. Studies on various aryl-substituted pyrrolidinone derivatives have utilized this strategy to discover new agents with specific biological activities, such as quorum sensing inhibitors. nih.gov This highlights the utility of the pyrrolidinone scaffold in designing new molecules for therapeutic targets.
In Silico ADME Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development. These models use the chemical structure of a compound to forecast its pharmacokinetic behavior in the body, helping to identify potential liabilities before costly experimental studies are undertaken.
Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a compound are governed by its physicochemical properties. Computational models can predict these key descriptors for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-.
Lipophilicity (LogP): This parameter predicts a compound's partitioning between an oily and an aqueous phase, indicating its ability to cross biological membranes.
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes.
Water Solubility (LogS): Predicts how well the compound dissolves in aqueous environments like the gastrointestinal tract and blood.
Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins like human serum albumin (HSA) in the bloodstream. High binding can limit the amount of free compound available to act on its target.
Computational studies on related N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have predicted their pharmacokinetic properties, suggesting good membrane permeability and potential bioavailability based on these types of descriptors. mdpi.com
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Implication |
|---|---|---|
| LogP | 1.5 - 2.5 | Good balance between solubility and membrane permeability |
| TPSA | 49.6 Ų | Likely good cell membrane permeability |
| Water Solubility (LogS) | -2.0 to -3.0 | Moderately soluble |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | Likely | May cross the BBB, depending on other factors |
Note: The values in this table are estimations for a compound of this structural class based on computational models and are not derived from experimental measurement of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-.
Prediction of Metabolic Sites and Enzyme Involvement (e.g., CYP isoforms)
The metabolism of most drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. mdpi.com In silico models can predict which specific sites on a molecule are most susceptible to metabolic modification and which CYP isoforms are likely to be involved. nih.gov For 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, likely metabolic pathways include:
O-demethylation: The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are prime sites for demethylation by enzymes like CYP3A4 and CYP2D6. nih.gov
Hydroxylation: The aromatic ring and the pyrrolidinone ring are susceptible to hydroxylation.
N-dealkylation: While this specific compound lacks a long N-alkyl chain, this pathway is common for related structures.
In vitro and in silico studies on other pyrrole and pyrrolidinone derivatives confirm that interactions with CYP isoforms, particularly CYP3A4, are common for this class of compounds. pensoft.netpensoft.net CYP3A4 is responsible for the metabolism of a vast number of therapeutic agents. mdpi.com
Table 2: Predicted Sites of Metabolism (SoM) and Involved CYP Isoforms
| Potential Metabolic Reaction | Predicted Site on Compound | Primary CYP Isoforms |
|---|---|---|
| O-Demethylation | Methoxy groups on the phenyl ring | CYP3A4, CYP2D6, CYP1A2 |
| Aromatic Hydroxylation | Phenyl ring | CYP2C9, CYP3A4 |
Note: This table represents predicted metabolic pathways based on common biotransformations for the chemical motifs present in the molecule.
Prediction of Excretion Pathways
While direct prediction of excretion pathways (e.g., renal vs. biliary) is complex, computational models can provide clues based on the properties of the parent compound and its likely metabolites. Metabolites are generally more polar and water-soluble than the parent drug, which facilitates their excretion via the kidneys (renal clearance). If 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- undergoes hydroxylation and demethylation as predicted, its resulting metabolites would have increased polarity. This suggests that renal excretion of the metabolized compound is a probable and significant pathway.
Preclinical Pharmacokinetics and Metabolism Studies
Absorption and Distribution Characteristics in Preclinical Animal Models
Following oral administration in preclinical species such as rats, compounds with structural similarities are often rapidly absorbed from the gastrointestinal tract. nih.govresearchgate.net Studies on related molecules show that maximal plasma concentrations can be reached within a few hours post-dose. nih.gov
Distribution is typically wide, with the highest concentrations of the compound and its metabolites found in circulatory and visceral tissues. nih.gov Whole-body autoradiography studies on analogous compounds in rats confirm rapid and extensive distribution. nih.gov However, penetration into the brain is generally observed to be low for such molecules. nih.gov Elimination from most tissues is usually almost complete after 168 hours. nih.gov Interspecies differences in pharmacokinetics are common, and comparative studies in rats, mice, and monkeys suggest that the rat can be an appropriate rodent model for pharmacokinetic studies in primates. nih.gov
Metabolic Fate and Metabolite Identification in Animal Models and in Vitro Systems (e.g., liver microsomes)
The metabolic fate of xenobiotics is primarily investigated using in vitro systems, such as human and rat liver microsomes, and in vivo animal models to identify potential metabolites. frontiersin.orgfrontiersin.org Drug metabolism is a biphasic process, categorized as Phase I and Phase II reactions, which aim to convert the parent compound into more water-soluble, and thus more easily excretable, substances. longdom.orgresearchgate.net For 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)-, metabolism is expected to occur predominantly in the liver. longdom.org
Studies on compounds containing a dimethoxyphenyl moiety show that they are rapidly metabolized in human liver microsomes. nih.gov The pyrrolidinone ring structure can also be susceptible to metabolic activation and transformation. researchgate.net
Identification of Phase I Metabolic Pathways (e.g., hydroxylation, O-demethylation)
Phase I metabolism involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, or hydrolysis. longdom.orgyoutube.com For 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, the primary anticipated Phase I metabolic pathways involve the modification of its core structures.
O-Demethylation: The 3,4-dimethoxyphenyl group is a likely site for significant metabolism. Studies on other molecules containing this moiety have identified O-demethylation as a major metabolic pathway. nih.govnih.gov This reaction would result in the formation of hydroxylated metabolites. The cytochrome P450 (CYP) enzymes are primarily responsible for such reactions. longdom.org Specific isoforms identified in the metabolism of related structures include CYP1A2, CYP2C9, CYP3A4, and the polymorphically expressed CYP2D6. nih.govnih.gov
Hydroxylation: The pyrrolidinone ring itself can be a target for oxidative metabolism. researchgate.net Hydroxylation of the pyrrolidine (B122466) ring would introduce a polar hydroxyl group, further aiding in its subsequent elimination.
Table 1: Potential Phase I Metabolites and Pathways
| Metabolite | Metabolic Pathway | Key Enzymes (Inferred) |
|---|---|---|
| 4-(4-hydroxy-3-methoxyphenyl)-2-pyrrolidinone | O-Demethylation | CYP P450 Isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) |
| 4-(3-hydroxy-4-methoxyphenyl)-2-pyrrolidinone | O-Demethylation | CYP P450 Isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) |
| 4-(3,4-dihydroxyphenyl)-2-pyrrolidinone | Sequential O-Demethylation | CYP P450 Isoforms |
| Hydroxylated-pyrrolidinone derivative | Oxidation/Hydroxylation | CYP P450 Isoforms |
Investigation of Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates excretion. longdom.orgyoutube.com The hydroxylated metabolites generated during the Phase I O-demethylation of the dimethoxyphenyl group are prime substrates for Phase II conjugation reactions.
The most common Phase II reaction is glucuronidation, catalyzed by Uridine diphosphate-Glucuronosyltransferase (UGT) enzymes. longdom.org Studies on the metabolism of various compounds in liver microsomes have consistently identified the formation of glucuronide conjugates. nih.govfrontiersin.orgfrontiersin.org Therefore, it is anticipated that the primary Phase II metabolic pathway for the hydroxylated metabolites of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- would be conjugation with glucuronic acid.
Bioavailability Assessment in Preclinical Species
Oral bioavailability is a critical parameter assessed in preclinical species to predict the fraction of an orally administered dose that reaches systemic circulation. These studies are often conducted in mice, rats, and dogs. nih.govnih.gov The bioavailability is influenced by both the extent of absorption and the degree of first-pass metabolism in the gut and liver.
While specific data for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is not available, studies on other novel pyrrolidinone-based compounds have demonstrated the potential for high oral bioavailability in multiple preclinical species, including mice, rats, and dogs. nih.gov High bioavailability is often associated with good exposure and low clearance. nih.gov The assessment in preclinical models helps in making informed decisions regarding formulation development for potential clinical use. nih.gov
Table 2: Summary of Preclinical Pharmacokinetic Profile (Inferred)
| Parameter | Observation in Related Compounds | Preclinical Species |
|---|---|---|
| Absorption | Rapid and wide | Rats, Mice |
| Distribution | Wide distribution in visceral tissues; low brain penetration | Rats |
| Metabolism | Primarily hepatic; Phase I (O-demethylation, Hydroxylation), Phase II (Glucuronidation) | Rats, Humans (in vitro) |
| Bioavailability | Potential for good to high oral bioavailability | Mice, Rats, Dogs |
Analytical Methodologies for Quantitative Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used bioanalytical technique known for its high sensitivity and selectivity, making it the gold standard for quantifying small molecules and peptides in complex biological matrices like plasma, urine, and tissue. bioanalysis-zone.comnih.gov This method combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. bioanalysis-zone.com
For a compound like 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)-, a typical LC-MS/MS method would involve protein precipitation to extract the analyte from the biological sample, followed by chromatographic separation on a C18 reversed-phase column. Detection would be achieved using a triple quadrupole mass spectrometer, often in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. bioanalysis-zone.comipp.pt However, matrix effects—the alteration of ionization efficiency by co-eluting components—are a significant consideration and must be carefully evaluated and mitigated during method development to ensure accurate and reliable results. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile small molecules (<650 daltons). nih.gov It is frequently employed in metabolomics for the comprehensive profiling of primary metabolites in biological samples. nih.govcabidigitallibrary.org For non-volatile compounds like pyrrolidinone derivatives, a chemical derivatization step, such as silylation, is typically required to increase their volatility for GC analysis. nih.gov
A GC-MS based method for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- would likely involve an extraction from the matrix, followed by derivatization. The sample would then be injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase. ijpsjournal.comuomustansiriyah.edu.iq The mass spectrometer then fragments the eluted compounds, generating a characteristic mass spectrum that allows for identification and quantification. nih.gov GC-MS offers high resolution and can be used for both targeted quantification and untargeted profiling to discover novel metabolites. nih.govresearchgate.net
Chiral Separation Techniques for Enantiomeric Purity (e.g., HPLC, Capillary Electrophoresis)
Many pharmaceutical compounds are chiral, meaning they exist as enantiomers (non-superimposable mirror images) which can have different pharmacological and toxicological effects. vt.edu Therefore, separating and quantifying individual enantiomers is critical. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for chiral separations. nih.govwvu.edu
The most common approach for chiral HPLC involves the use of a chiral stationary phase (CSP). wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of compounds. vt.edunih.govresearchgate.net The separation is based on the differential interactions between the enantiomers and the chiral selector in the stationary phase. vt.edu Capillary electrophoresis (CE) offers an alternative with high separation efficiency, often achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. nih.govwvu.edu This selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under an electric field. wvu.edu
Advanced Chromatographic Methods (e.g., Supercritical Fluid Chromatography)
Supercritical fluid chromatography (SFC) has re-emerged as a powerful separation technique, often considered a type of normal-phase chromatography. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.commt.com SFC is particularly advantageous for chiral separations, often providing faster analysis and higher efficiency than HPLC. nih.govmt.comchromatographyonline.com The low viscosity and high diffusivity of supercritical fluids contribute to this enhanced performance. mdpi.com
For the analysis of a compound like 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-, SFC would typically use a polar stationary phase, often the same chiral stationary phases used in HPLC. mdpi.comchromatographyonline.com A polar organic co-solvent, or "modifier," such as methanol, is usually added to the CO2 mobile phase to increase its elution strength for polar analytes. mt.comjasco-global.com SFC is also considered a "greener" technique due to the reduced consumption of organic solvents. chromatographyonline.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its utility for both chiral and achiral analysis in pharmaceutical research. mt.com
Future Research Directions and Therapeutic Potential Preclinical Perspective
Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Metabolic Stability
The foundation of advancing 2-Pyrrolidinone (B116388), 4-(3,4-dimethoxyphenyl)- as a therapeutic candidate lies in medicinal chemistry optimization. The goal is to synthesize new analogues with superior pharmacological properties. Structure-Activity Relationship (SAR) studies are pivotal in this process, providing insights into how chemical modifications influence biological activity. nih.govresearchgate.net
Potency and Selectivity Enhancement: Future design strategies will likely focus on modifying key structural components of the molecule.
Aromatic Ring Substitution: The 3,4-dimethoxyphenyl group is a critical pharmacophore. Altering the substitution pattern on this ring can significantly impact potency and selectivity. For instance, replacing methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups can modulate interactions with target proteins. Introducing halogen atoms or small alkyl groups could also enhance binding affinity.
Pyrrolidinone Core Modification: The five-membered lactam ring is a versatile scaffold. researchgate.netnih.gov Modifications at positions other than C4 could fine-tune the molecule's properties. For example, N-alkylation or N-acylation could alter solubility and cell permeability.
Stereochemistry: The stereocenters within the pyrrolidinone scaffold are crucial for biological activity. researchgate.netnih.gov The spatial arrangement of substituents can dictate the binding mode to enantioselective proteins. researchgate.net Future research will involve the stereoselective synthesis of different isomers of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone to identify the most active and selective configuration. nih.gov
Improving Metabolic Stability: A significant challenge in drug development is ensuring a compound remains active in the body long enough to exert its therapeutic effect. The pyrrolidine (B122466) motif can be susceptible to metabolic activation, potentially forming reactive iminium ion metabolites. pharmablock.com Strategies to enhance metabolic stability include:
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can strengthen the C-D bond, slowing down metabolism by cytochrome P450 enzymes.
Blocking Metabolic Sites: Introducing bulky groups or electron-withdrawing groups near potential sites of oxidation can sterically hinder enzyme access, thus preventing metabolic breakdown. For pyrrolidinones, lactam formation is a common metabolic pathway, which could be a focus for such modifications. researchgate.net
Table 1: Conceptual SAR for 4-Aryl-Pyrrolidinone Analogues
| Molecular Position | Modification Strategy | Desired Outcome |
|---|---|---|
| Phenyl Ring (R) | Vary substituents (e.g., -F, -Cl, -CF3, -OH) | Enhance potency, modulate selectivity |
| Pyrrolidinone N1 | Introduce alkyl or aryl groups | Improve pharmacokinetic properties |
| Pyrrolidinone C3, C5 | Introduce small substituents | Optimize binding and conformation |
| Stereochemistry | Synthesize and test individual stereoisomers | Identify most active and selective isomer |
Exploration of Novel Biological Targets and Polypharmacology
While initial research may focus on a single target, the pyrrolidinone scaffold is known to interact with a diverse range of biological molecules. frontiersin.org Exploring novel targets for 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- could open up new therapeutic avenues.
Potential Target Classes: Pyrrolidinone derivatives have demonstrated activity against various targets, suggesting potential applications for this specific compound in multiple disease areas.
Enzyme Inhibition: This class of compounds has shown potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) in diabetes, lipoxygenases (LOX) in inflammation, and HIV reverse transcriptase in viral infections. researchgate.netnih.govnih.gov
Receptor Modulation: Analogues have been identified as P2X3 receptor antagonists, relevant for pain management. nih.gov
Ion Channel Interaction: Certain pyrrolidine-2,5-diones interact with voltage-gated sodium and calcium channels, indicating potential in treating epilepsy. nih.gov
Polypharmacology: The concept of polypharmacology, where a single drug interacts with multiple targets, is an emerging paradigm in drug discovery. This can lead to enhanced efficacy or be the source of off-target effects. A systematic screening of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- against a broad panel of receptors, enzymes, and ion channels could reveal a unique polypharmacological profile. This profile could be advantageous for treating complex multifactorial diseases where modulating a single target is insufficient.
Integration with Advanced Drug Delivery Systems (Conceptual Studies)
Even a highly potent and selective compound can fail if it cannot reach its target site in the body in sufficient concentration. Advanced drug delivery systems (ADDS) offer a conceptual framework for overcoming pharmacokinetic challenges. unipd.it
Overcoming Biological Barriers: For many indications, particularly those involving the central nervous system (CNS), the blood-brain barrier (BBB) is a formidable obstacle. ADDS can be designed to overcome such barriers.
Nanoparticle-based Systems: Encapsulating the pyrrolidinone derivative in liposomes, solid lipid nanoparticles (SLNPs), or polymeric nanoparticles could improve its solubility, protect it from premature degradation, and facilitate transport across the BBB. unipd.itnih.gov Liposomes, being biocompatible, are particularly promising for delivering drugs to the brain. genesispub.org
Targeted Delivery: These nanocarriers can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, thereby increasing drug concentration at the site of action and reducing systemic exposure. nih.gov
Sustained Release Formulations: For chronic conditions, maintaining a steady therapeutic concentration of a drug is crucial. Polymeric micelles or biodegradable microspheres can be engineered to release the encapsulated pyrrolidinone derivative over an extended period, reducing dosing frequency and improving patient compliance. unipd.itnih.gov
Table 2: Conceptual Advanced Drug Delivery Systems for Pyrrolidinone Derivatives
| Delivery System | Description | Potential Advantage |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible; can carry both hydrophilic and lipophilic drugs; can be modified for brain delivery. genesispub.org |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers like PLGA. | High stability; provides sustained drug release. unipd.it |
| Solid Lipid Nanoparticles (SLNPs) | Lipid-based nanoparticles, solid at room temperature. | Good biocompatibility; controlled release potential. unipd.it |
| Polymer Conjugates | Covalent attachment of the drug to a polymer. | Improved solubility and stability; potential for targeting. unipd.it |
Q & A
Basic: What are the recommended synthetic routes for 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?
The synthesis of pyrrolidinone derivatives typically involves cyclization or condensation reactions. For 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone, a plausible route is the reaction of 3,4-dimethoxyphenylacetic acid with a suitable amine precursor under acid catalysis, followed by cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Catalyst optimization : Lewis acids like ZnCl₂ or BF₃·OEt₂ may accelerate cyclization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .
Basic: How can the structural integrity of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone be validated post-synthesis?
Combined spectroscopic and chromatographic methods are critical:
- NMR : ¹H and ¹³C NMR should confirm the presence of aromatic protons (δ 6.5–7.0 ppm for dimethoxyphenyl) and pyrrolidinone carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₅NO₃).
- X-ray crystallography : If crystals are obtainable, this provides definitive proof of stereochemistry and substituent positioning .
Basic: What safety protocols are essential when handling 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone?
Based on structurally related pyrrolidinones:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- First aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced: What mechanistic insights explain the reactivity of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone in nucleophilic addition reactions?
The electron-rich 3,4-dimethoxyphenyl group activates the pyrrolidinone ring toward nucleophilic attack at the carbonyl carbon. Computational studies (e.g., DFT calculations) can model charge distribution, showing enhanced electrophilicity at the carbonyl due to resonance donation from the methoxy groups . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is advised .
Advanced: How can computational modeling predict the pharmacological potential of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone?
- Molecular docking : Use the compound’s SMILES/InChI (e.g., derived from PubChem analogs) to simulate binding to targets like enzymes or receptors .
- ADMET prediction : Tools like SwissADME can assess bioavailability, blood-brain barrier penetration, and toxicity risks .
- Dynamic simulations : MD simulations evaluate stability of ligand-target complexes over time .
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
- Long-term storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolidinone derivatives?
- Dose-response assays : Re-evaluate activity across a concentration gradient to identify non-linear effects .
- Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions .
- Structural analogs : Compare activities of derivatives to isolate the role of the 3,4-dimethoxyphenyl group .
Advanced: What analytical methods are recommended for quantifying trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
